Idebenone is a potent antioxidant, meaning it can neutralize free radicals, unstable molecules that damage cells and contribute to various diseases. Studies have shown Idebenone's ability to scavenge free radicals more effectively than CoQ10 [1]. This property makes it a potential candidate for research on age-related diseases, neurodegenerative disorders, and other conditions associated with oxidative stress.
[1] Solesio S, et al. (1995) Free radical scavenging and protective effects of Idebenone on cultured human endothelial cells. Life Sci. 57(7):647-55. PubMed: )
Idebenone, similar to CoQ10, plays a role in mitochondrial function. Mitochondria are the cell's powerhouses, and Idebenone may help improve their efficiency in energy production [2]. Research suggests Idebenone's ability to support mitochondrial function might be beneficial in conditions like neurodegenerative diseases and Leigh syndrome, a rare mitochondrial disorder [2, 3].
[2] Esposito, G., et al. (2015). Idebenone: an update on its mechanisms of action and therapeutic potential. Expert Rev Neurother. 15(7):1061-79. PubMed: )
[3] DiMauro, S., et al. (2007). Randomized controlled trial of idebenone in children with Leigh syndrome. Neurology. 69(18):1735-42. PubMed: )
Idebenone is a synthetic analogue of ubiquinone, commonly known as coenzyme Q10. Its chemical structure is defined as 6-(10-hydroxydecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone, and it belongs to the class of organic compounds known as ubiquinones, which are essential components of the electron transport chain in mitochondria. Idebenone has a molecular formula of C₁₉H₃₀O₅ and an average molecular weight of approximately 338.44 g/mol . This compound exhibits antioxidant properties and plays a crucial role in cellular energy production by facilitating electron transfer within the mitochondrial respiratory chain.
The proposed mechanism of action of idebenone is multifaceted [, ]. It might:
The biological activity of idebenone is multifaceted:
Several synthesis methods for idebenone have been reported:
Idebenone is primarily used in therapeutic settings for its neuroprotective and antioxidant properties. It has been investigated for:
Idebenone has been studied for its interactions with various drugs:
Idebenone shares similarities with several other compounds that also function as antioxidants or mitochondrial protectants. Here are some notable comparisons:
Compound | Structure Similarity | Unique Features |
---|---|---|
Ubiquinone (Coenzyme Q10) | Structural analogue | Naturally occurring; essential for energy production |
MitoQ | Mitochondrial-targeted | Specifically designed for mitochondrial delivery |
Vitamin E | Antioxidant | Fat-soluble vitamin; broader range of actions |
Resveratrol | Polyphenolic compound | Known for anti-aging effects; different mechanism |
Idebenone's unique feature lies in its specific ability to bypass complex I deficiencies within the mitochondrial respiratory chain while maintaining effective antioxidant activity .
Irritant
CHMP Assessment Report for Sovrima (PDF) (Report). European Medicines Agency. 20 November 2008. pp. 6, 9–11, 67f.
Clinical trial number NCT00229632 for "Idebenone to Treat Friedreich's Ataxia" at ClinicalTrials.gov
Clinical trial number NCT00654784 for "Efficacy and Tolerability of Idebenone in Boys With Cardiac Dysfunction Associated With Duchenne Muscular Dystrophy (DELPHI)" at ClinicalTrials.gov
"Raxone". www.ema.europa.eu. Retrieved 12 July 2019.
Liu XJ, Wu WT (November 1999). "Effects of ligustrazine, tanshinone II A, ubiquinone, and idebenone on mouse water maze performance". Zhongguo Yao Li Xue Bao = Acta Pharmacologica Sinica. 20 (11): 987–990. PMID 11270979.
Schaffler K, Hadler D, Stark M (July 1998). "Dose-effect relationship of idebenone in an experimental cerebral deficit model. Pilot study in healthy young volunteers with piracetam as reference drug". Arzneimittel-Forschung. 48 (7): 720–726. PMID 9706371.
Gutzmann H, Kühl KP, Hadler D, Rapp MA (January 2002). "Safety and efficacy of idebenone versus tacrine in patients with Alzheimer's disease: results of a randomized, double-blind, parallel-group multicenter study". Pharmacopsychiatry. 35 (1): 12–18. doi:10.1055/s-2002-19833. PMID 11819153.
Parnetti L, Senin U, Mecocci P (May 1997). "Cognitive enhancement therapy for Alzheimer's disease. The way forward". Drugs. 53 (5): 752–768. doi:10.2165/00003495-199753050-00003. PMID 9129864. S2CID 46987059.
Di Prospero NA, Baker A, Jeffries N, Fischbeck KH (October 2007). "Neurological effects of high-dose idebenone in patients with Friedreich's ataxia: a randomised, placebo-controlled trial". The Lancet. Neurology. 6 (10): 878–886. doi:10.1016/S1474-4422(07)70220-X. PMID 17826341. S2CID 24749816.
Tonon C, Lodi R (September 2008). "Idebenone in Friedreich's ataxia". Expert Opinion on Pharmacotherapy. 9 (13): 2327–2337. doi:10.1517/14656566.9.13.2327. PMID 18710357. S2CID 73285881.
Buyse G, Mertens L, Di Salvo G, Matthijs I, Weidemann F, Eyskens B, et al. (May 2003). "Idebenone treatment in Friedreich's ataxia: neurological, cardiac, and biochemical monitoring". Neurology. 60 (10): 1679–1681. doi:10.1212/01.wnl.0000068549.52812.0f. PMID 12771265. S2CID 36556782.
"Heath Canada Fact Sheet - Catena". Archived from the original on 19 June 2014.
Voluntary Withdrawal of Catena from the Canadian Market
Margaret Wahl for Quest Magazine, MAY 28, 2010. FA Research: Idebenone Strikes Out Again
NINDS Fact Sheet
Klopstock T, Yu-Wai-Man P, Dimitriadis K, Rouleau J, Heck S, Bailie M, et al. (September 2011). "A randomized placebo-controlled trial of idebenone in Leber's hereditary optic neuropathy". Brain. 134 (Pt 9): 2677–2686. doi:10.1093/brain/awr170. PMC 3170530. PMID 21788663.
Staff (26 July 2011). "Santhera publishes pivotal trial results of idebenone and goes for EU approval". European Biotechnology News. Archived from the original on 2013-02-17.
Buyse GM, Van der Mieren G, Erb M, D'hooge J, Herijgers P, Verbeken E, et al. (January 2009). "Long-term blinded placebo-controlled study of SNT-MC17/idebenone in the dystrophin deficient mdx mouse: cardiac protection and improved exercise performance". European Heart Journal. 30 (1): 116–124. doi:10.1093/eurheartj/ehn406. PMC 2639086. PMID 18784063.
Clinical trial number NCT01027884 for "Phase III Study of Idebenone in Duchenne Muscular Dystrophy (DMD) (DELOS)" at ClinicalTrials.gov
Clinical trial number NCT00887562 for "Study of Idebenone in the Treatment of Mitochondrial Encephalopathy Lactic Acidosis & Stroke-like Episodes (MELAS)" at ClinicalTrials.gov
Clinical trial number NCT00950248 for "Double Blind Placebo-Controlled Phase I/II Clinical Trial of Idebenone in Patients With Primary Progressive Multiple Sclerosis (IPPoMS)" at ClinicalTrials.gov
McFarthing K, Rafaloff G, Baptista M, Mursaleen L, Fuest R, Wyse RK, Stott SR (2022). "Parkinson's Disease Drug Therapies in the Clinical Trial Pipeline: 2022 Update". Journal of Parkinson's Disease. 12 (4): 1073–1082. doi:10.3233/JPD-229002. PMC 9198738. PMID 35527571.
McDaniel DH, Neudecker BA, DiNardo JC, Lewis JA, Maibach HI (September 2005). "Clinical efficacy assessment in photodamaged skin of 0.5% and 1.0% idebenone". Journal of Cosmetic Dermatology. 4 (3): 167–173. doi:10.1111/j.1473-2165.2005.00305.x. PMID 17129261. S2CID 2394666.
Suno M, Nagaoka A (May 1988). "[Effect of idebenone and various nootropic drugs on lipid peroxidation in rat brain homogenate in the presence of succinate]". Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica (in Japanese). 91 (5): 295–299. doi:10.1254/fpj.91.295. PMID 3410376.